Ethyl 6,7-dibromo-4-hydroxy-5-methoxy-2-methyl-1-phenylindole-3-carboxylate
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Overview
Description
Ethyl 6,7-dibromo-4-hydroxy-5-methoxy-2-methyl-1-phenylindole-3-carboxylate is a synthetic indole derivative Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
Preparation Methods
The synthesis of Ethyl 6,7-dibromo-4-hydroxy-5-methoxy-2-methyl-1-phenylindole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . Subsequent bromination, hydroxylation, methoxylation, and esterification steps are carried out to introduce the specific functional groups . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 6,7-dibromo-4-hydroxy-5-methoxy-2-methyl-1-phenylindole-3-carboxylate undergoes various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The bromine atoms can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions: Reagents like PCC, LiAlH4, and nucleophiles are commonly used.
Major Products: Oxidation yields a ketone derivative, reduction yields an alcohol derivative, and substitution yields various substituted indole derivatives.
Scientific Research Applications
Ethyl 6,7-dibromo-4-hydroxy-5-methoxy-2-methyl-1-phenylindole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 6,7-dibromo-4-hydroxy-5-methoxy-2-methyl-1-phenylindole-3-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The bromine atoms and other functional groups enhance its binding affinity and specificity . Pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 6,7-dibromo-4-hydroxy-5-methoxy-2-methyl-1-phenylindole-3-carboxylate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
5-Bromoindole: A simpler brominated indole with distinct chemical properties.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 6,7-dibromo-4-hydroxy-5-methoxy-2-methyl-1-phenylindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Br2NO4/c1-4-26-19(24)12-10(2)22(11-8-6-5-7-9-11)16-13(12)17(23)18(25-3)15(21)14(16)20/h5-9,23H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTRBVWMVSHTID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C(=C2Br)Br)OC)O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Br2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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